REACTION_CXSMILES
|
[CH2:1]([NH:3][CH3:4])[CH3:2].Cl[CH2:6][CH2:7][CH2:8][OH:9].[I-].[Na+].O1CCOCC1>[OH-].[Na+]>[CH2:1]([N:3]([CH2:6][CH2:7][CH2:8][OH:9])[CH3:4])[CH3:2].[CH2:1]([N:3]([CH:7]([CH3:6])[CH2:8][OH:9])[CH3:4])[CH3:2] |f:2.3,5.6|
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
C(C)NC
|
Name
|
|
Quantity
|
14.1 mL
|
Type
|
reactant
|
Smiles
|
ClCCCO
|
Name
|
|
Quantity
|
2.54 g
|
Type
|
reactant
|
Smiles
|
[I-].[Na+]
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
65 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The vessel was sealed
|
Type
|
TEMPERATURE
|
Details
|
to cool to ambient temperature
|
Type
|
CUSTOM
|
Details
|
Solvent was removed by rotary evaporation
|
Type
|
CUSTOM
|
Details
|
leaving a brown oil
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (3×250 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
After filtration of the drying agent solvent
|
Type
|
CUSTOM
|
Details
|
was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
leaving a brown oil
|
Type
|
DISTILLATION
|
Details
|
The oil was distilled (75° C., 15 mm Hg)
|
Reaction Time |
3 d |
Name
|
|
Type
|
product
|
Smiles
|
C(C)N(C)CCCO
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)N(C)C(CO)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 54 mmol | |
AMOUNT: MASS | 6.3 g | |
YIELD: PERCENTYIELD | 32% | |
YIELD: CALCULATEDPERCENTYIELD | 63.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]([NH:3][CH3:4])[CH3:2].Cl[CH2:6][CH2:7][CH2:8][OH:9].[I-].[Na+].O1CCOCC1>[OH-].[Na+]>[CH2:1]([N:3]([CH2:6][CH2:7][CH2:8][OH:9])[CH3:4])[CH3:2].[CH2:1]([N:3]([CH:7]([CH3:6])[CH2:8][OH:9])[CH3:4])[CH3:2] |f:2.3,5.6|
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
C(C)NC
|
Name
|
|
Quantity
|
14.1 mL
|
Type
|
reactant
|
Smiles
|
ClCCCO
|
Name
|
|
Quantity
|
2.54 g
|
Type
|
reactant
|
Smiles
|
[I-].[Na+]
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
65 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The vessel was sealed
|
Type
|
TEMPERATURE
|
Details
|
to cool to ambient temperature
|
Type
|
CUSTOM
|
Details
|
Solvent was removed by rotary evaporation
|
Type
|
CUSTOM
|
Details
|
leaving a brown oil
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (3×250 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
After filtration of the drying agent solvent
|
Type
|
CUSTOM
|
Details
|
was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
leaving a brown oil
|
Type
|
DISTILLATION
|
Details
|
The oil was distilled (75° C., 15 mm Hg)
|
Reaction Time |
3 d |
Name
|
|
Type
|
product
|
Smiles
|
C(C)N(C)CCCO
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)N(C)C(CO)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 54 mmol | |
AMOUNT: MASS | 6.3 g | |
YIELD: PERCENTYIELD | 32% | |
YIELD: CALCULATEDPERCENTYIELD | 63.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |